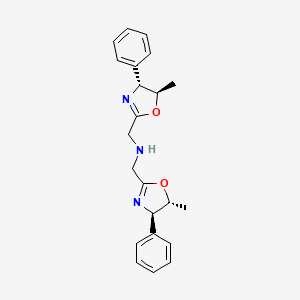
bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two oxazoline rings and a central amine group. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine typically involves the reaction of (4R,5R)-4-methyl-5-phenyl-4,5-dihydrooxazole with a suitable amine precursor. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the oxazoline rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline rings to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoline N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Mecanismo De Acción
The mechanism by which bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine exerts its effects is primarily through its role as a chiral ligand. The compound can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is crucial for applications in drug development and other fields .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S,5S)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
Uniqueness
What sets bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine apart from similar compounds is its specific stereochemistry and the presence of two oxazoline rings. This unique structure allows for highly selective and efficient catalysis in asymmetric synthesis, making it a valuable tool in both academic research and industrial applications .
Propiedades
Fórmula molecular |
C22H25N3O2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
1-[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]methanamine |
InChI |
InChI=1S/C22H25N3O2/c1-15-21(17-9-5-3-6-10-17)24-19(26-15)13-23-14-20-25-22(16(2)27-20)18-11-7-4-8-12-18/h3-12,15-16,21-23H,13-14H2,1-2H3/t15-,16-,21+,22+/m1/s1 |
Clave InChI |
JQRJGZWNOBCOKG-DJDZNOHASA-N |
SMILES isomérico |
C[C@@H]1[C@H](N=C(O1)CNCC2=N[C@@H]([C@H](O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1C(N=C(O1)CNCC2=NC(C(O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


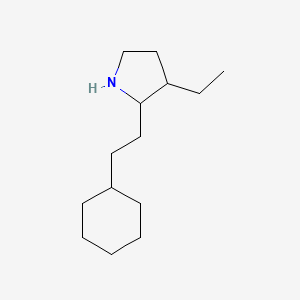
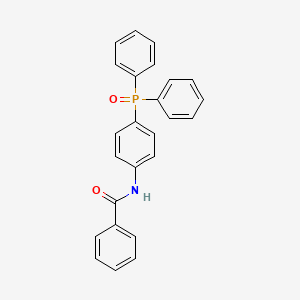
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
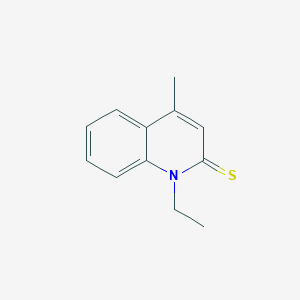
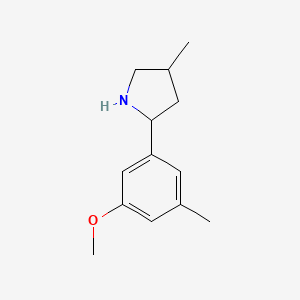
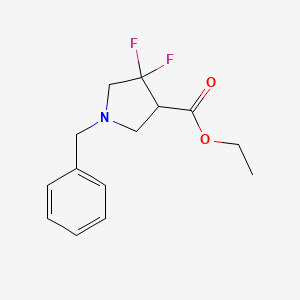
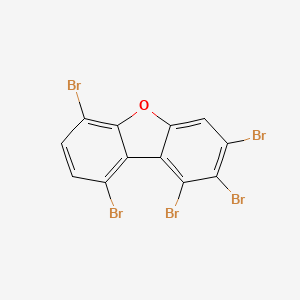
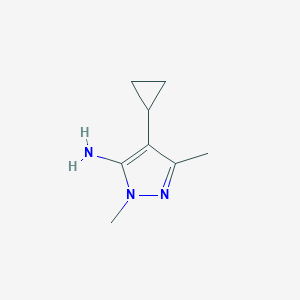
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)

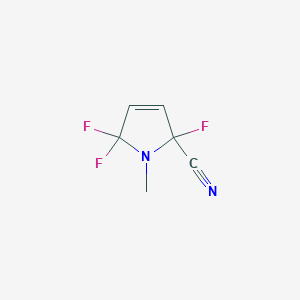
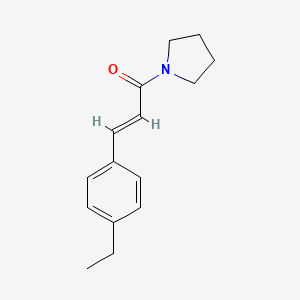
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
